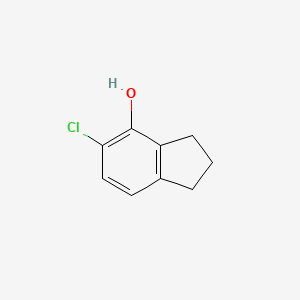
5-chloro-2,3-dihydro-1H-inden-4-ol
Vue d'ensemble
Description
5-chloro-2,3-dihydro-1H-inden-4-ol is a useful research compound. Its molecular formula is C9H9ClO and its molecular weight is 168.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Development
5-Chloro-2,3-dihydro-1H-inden-4-ol is increasingly recognized as a valuable building block in the synthesis of pharmaceuticals. Its derivatives have been explored for their anti-inflammatory and anti-cancer properties. For instance, researchers have synthesized compounds based on this structure that target neurological disorders, showing promise in drug development aimed at treating conditions such as depression and anxiety disorders .
Case Study: Neuropharmacological Applications
A study demonstrated that derivatives of this compound exhibit significant activity against various receptors involved in neurotransmission. These findings suggest potential therapeutic roles in managing mental health disorders .
Biological Research
In biological research, this compound is utilized to investigate the mechanisms of neurotransmitter action. Its derivatives have been essential in understanding brain function and the development of new treatment strategies for mental health conditions.
Research Findings
A series of studies have shown that compounds related to this compound can modulate neurotransmitter systems effectively. This modulation is crucial for developing drugs that can alleviate symptoms associated with various psychiatric disorders .
In agricultural chemistry, this compound is being explored for developing new agrochemicals. Research indicates its potential as a precursor for effective pesticides and herbicides that are environmentally friendly.
Case Study: Agrochemical Development
Research has shown that derivatives of this compound can enhance the efficacy of existing pesticides while reducing environmental impact. This aligns with the growing demand for sustainable agricultural practices .
Material Science
The compound is also being investigated for its potential use in creating novel materials such as polymers or coatings with specific properties like durability and resistance to environmental factors.
Research Insights
Studies have indicated that incorporating this compound into material formulations can improve mechanical properties and thermal stability, making it suitable for advanced applications in material science .
Propriétés
Formule moléculaire |
C9H9ClO |
|---|---|
Poids moléculaire |
168.62 g/mol |
Nom IUPAC |
5-chloro-2,3-dihydro-1H-inden-4-ol |
InChI |
InChI=1S/C9H9ClO/c10-8-5-4-6-2-1-3-7(6)9(8)11/h4-5,11H,1-3H2 |
Clé InChI |
DZIXCCOAPHFUNJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)C(=C(C=C2)Cl)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














